Neopentane

Catalog No.
S582119
CAS No.
463-82-1
M.F
C5H12
M. Wt
72.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentane

CAS Number

463-82-1

Product Name

Neopentane

IUPAC Name

2,2-dimethylpropane

Molecular Formula

C5H12

Molecular Weight

72.15 g/mol

InChI

InChI=1S/C5H12/c1-5(2,3)4/h1-4H3

InChI Key

CRSOQBOWXPBRES-UHFFFAOYSA-N

SMILES

CC(C)(C)C

solubility

4.60e-04 M
In water, 33.2 mg/L at 25 °C
Soluble in ethyl alcohol, ethyl ether, carbon tetrachloride
Solubility in water: none

Synonyms

neopentane

Canonical SMILES

CC(C)(C)C

The exact mass of the compound Neopentane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.60e-04 min water, 33.2 mg/l at 25 °csoluble in ethyl alcohol, ethyl ether, carbon tetrachloridesolubility in water: none. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

Neopentane (2,2-dimethylpropane) is a highly symmetrical, double-branched alkane that stands distinct from its structural isomers, n-pentane and isopentane. Characterized by a central quaternary carbon bonded to four methyl groups, neopentane exhibits an anomalous thermodynamic profile, functioning as a highly volatile gas at standard temperature and pressure (boiling point 9.5 °C) while possessing a remarkably high melting point (-16.6 °C) due to efficient solid-state packing[REFS-1, REFS-2]. For industrial and scientific procurement, neopentane is primarily sourced not as a bulk solvent, but as a specialized gaseous blowing agent, a low-temperature refrigerant, a highly specific chemical vapor deposition (CVD) precursor, and a precise analytical calibration standard. Its complete lack of secondary and tertiary carbon-hydrogen bonds grants it exceptional chemical inertness, making it a critical selection for applications where generic aliphatic hydrocarbons would introduce unwanted reactivity or phase instability[1].

Attempting to substitute neopentane with lower-cost isomers like n-pentane or isopentane fundamentally compromises process control in phase-dependent and structure-dependent applications. In foam manufacturing, neopentane's specific gas-phase thermal conductivity and rapid vaporization rate (boiling at 9.5 °C versus n-pentane's 36.0 °C) dictate the cellular expansion kinetics and insulation properties of the final polymer matrix; substituting a liquid pentane alters the thermal resistance and structural density[1]. In advanced semiconductor manufacturing and optical coating deposition, neopentane's perfect tetrahedral symmetry and lack of reactive tertiary carbons alter plasma chemisorption dynamics. Using linear or unsaturated precursors instead of neopentane in electron cyclotron resonance CVD results in diamond-like carbon films with inferior bandgaps and higher refractive indices, directly impacting optical performance[2]. Consequently, neopentane cannot be interchanged with other pentanes without necessitating a complete re-engineering of the thermal, analytical, or deposition workflow.

Anomalous Phase Behavior and Volatility Profile

Neopentane exhibits a highly anomalous phase profile driven by its perfect tetrahedral symmetry, which allows for efficient solid-state packing but weak intermolecular van der Waals interactions in the liquid phase [1]. Consequently, neopentane boils at 9.5 °C, making it a gas at standard room temperature, whereas its linear isomer n-pentane boils at 36.0 °C and remains a bulk liquid. Conversely, neopentane's melting point (-16.6 °C) is over 110 degrees higher than that of n-pentane (-129.8 °C) [1].

Evidence DimensionBoiling Point and Melting Point
Target Compound DataBP: 9.5 °C | MP: -16.6 °C
Comparator Or Baselinen-pentane (BP: 36.0 °C | MP: -129.8 °C)
Quantified Difference26.5 °C lower boiling point and 113.2 °C higher melting point than n-pentane
ConditionsStandard atmospheric pressure (1 atm)

This extremely narrow liquid range dictates its selection as a highly volatile gaseous blowing agent or low-temperature refrigerant where standard pentanes would fail to vaporize.

Optical Property Tuning in Diamond-Like Carbon (DLC) CVD

In electron cyclotron resonance chemical vapor deposition (ECR-CVD), the choice of hydrocarbon precursor fundamentally dictates the optical and electronic properties of the resulting amorphous hydrogenated carbon (a-C:H) films [1]. When utilized in a nitrogen plasma, neopentane yields a-C:H films with the lowest refractive index and the highest bandgap compared to alternative precursors like ethylene or trichloroethylene [1]. This is attributed to neopentane's fully saturated, tetrahedral structure, which alters the chemisorption dynamics and hydrogen incorporation during film growth[1].

Evidence DimensionRefractive Index and Bandgap of a-C:H Films
Target Compound DataLowest refractive index and highest bandgap among tested precursors
Comparator Or BaselineEthylene and Trichloroethylene (higher refractive index, lower bandgap)
Quantified DifferenceProduces uniquely high-bandgap, low-refractive-index a-C:H films
ConditionsElectron cyclotron resonance (ECR) CVD in nitrogen plasma

Procurement of neopentane is critical for fabricating specialized diamond-like carbon optical coatings that require precise bandgap maximization.

Chemical Inertness and Oxidation Resistance

The molecular architecture of neopentane consists entirely of primary C-H bonds arranged around a central quaternary carbon[1]. This structural feature renders it highly resistant to oxidation and radical abstraction pathways that readily degrade less branched isomers[1]. Compared to isopentane, which contains a highly reactive tertiary carbon-hydrogen bond, neopentane provides superior chemical inertness in reactive environments, eliminating tertiary carbon oxidation pathways [1].

Evidence DimensionSusceptibility to oxidation and radical abstraction
Target Compound DataHigh resistance (0 secondary/tertiary C-H bonds)
Comparator Or BaselineIsopentane (contains 1 highly reactive tertiary C-H bond)
Quantified DifferenceElimination of tertiary carbon oxidation pathways
ConditionsReactive chemical formulations and propellant environments

Ensures long-term stability and prevents unwanted side reactions when utilized as a specialty solvent, calibration gas, or aerosol propellant.

Proton Equivalence for NMR Referencing

Neopentane possesses perfect Td point group symmetry, resulting in all 12 protons being chemically and magnetically equivalent [1]. In proton NMR spectroscopy, this yields a single, sharp singlet peak (typically at δ 0.902 ppm in carbon tetrachloride), completely devoid of the complex multiplet splitting seen in n-pentane or isopentane [1]. While tetramethylsilane (TMS) is the universal standard, neopentane serves as a critical alternative reference standard for gas-phase NMR or specialized low-temperature studies where TMS volatility or solubility is suboptimal [1].

Evidence Dimension1H NMR Spectral Complexity
Target Compound DataSingle sharp singlet (12 equivalent protons)
Comparator Or Baselinen-pentane (multiple complex multiplets from 3 distinct proton environments)
Quantified DifferenceAbsolute peak simplicity (1 signal vs. multiple overlapping signals)
Conditions1H NMR spectroscopy in non-polar solvents or gas phase

Provides an unambiguous, single-peak internal calibration standard for specialized analytical workflows where standard pentane isomers would obscure spectral data.

High-Performance Polyurethane Foam Blowing

Neopentane is procured as a specialized blowing agent (often in azeotropic blends) for rigid polyurethane and polystyrene foams where specific thermal conductivity and rapid gas expansion are required to optimize cellular structure and insulation efficiency [1].

Precursor for Diamond-Like Carbon (DLC) Optical Coatings

Selected over linear hydrocarbons in electron cyclotron resonance chemical vapor deposition (ECR-CVD) to produce amorphous hydrogenated carbon (a-C:H) films with maximized bandgaps and minimized refractive indices for advanced optical applications [2].

Gas-Phase and Low-Temperature NMR Referencing

Utilized as a high-precision internal standard in 1H NMR spectroscopy, providing a single, unambiguous singlet peak due to its 12 equivalent protons, which is particularly valuable in gas-phase studies where tetramethylsilane (TMS) is less suitable[3].

Cryogenic Plasma Etching Workflows

Deployed in low-temperature semiconductor dry etching where the specific physisorption behavior and surface diffusion energy of highly symmetric, volatile neutral molecules are required to achieve precise, damage-free anisotropic profiles [4].

Physical Description

May liquefy in cool or cold weather. Less dense than water. Insoluble in water but soluble in alcohol. Under prolonged exposure to fire or heat, the containers may rupture violently and rocket.
COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless gas or very volatile liquid

XLogP3

2.5

Boiling Point

9.5 °C

Flash Point

less than 19.4 °F

Vapor Density

2.5 (Air = 1)
Relative vapor density (air = 1): 2.5

Density

0.591 at 20 °C/4 °C
Density (at 20 °C): 0.61 g/cm³

LogP

3.11 (LogP)
log Kow = 3.11
3.11

Odor

Gasoline-like odo

Melting Point

-16.4 °C
-16.37 °C
-16.6 °C

UNII

M863R1J0BP

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: 2,2-Dimethylpropane has a gasoline like odor. It is a colorless gas or very volatile liquid. It will dissolve in water and evaporates quickly from water and soil surfaces. USE: 2,2-Dimethylpropane is used as a gasoline blending agent. It is a research chemical. It can also be used for making butyl rubber. EXPOSURE: People that work where 2,2-dimethylpropane is produced or used will have the greatest exposure. Exposure can be from breathing in vapors, or skin contact. Exposure for the general population will mainly occur through breathing fumes. This can happen when fueling vehicles and cooking with fuels. It has been detected in air from urban to remote locations. If 2,2-dimethylpropane is released to the environment, it will be broken down in air. It will evaporate quickly from soil or water surfaces. 2,2-Dimethylpropane is expected to have moderate build up in aquatic organisms. RISK: Drinking 2,2-dimethylpropane can cause nausea, vomiting, stomach pain and diarrhea. Breathing in high concentrations of 2,2-dimethylpropane can depress the central nervous system, leading to drowsiness and unconsciousness , and, at very high concentrations, coma and death. The potential for long-term exposure to 2,2-dimethylpropane to cause cancer, reproductive effects, birth defects or other health effects in humans has not been determined by the International Agency for Research on Cancer, the U.S. Environmental Protection Agency, or the U.S. National Toxicology Program. (1-5; SRC, 2014)

Vapor Pressure

1.28e+03 mmHg
1290 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 146

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

463-82-1

Wikipedia

Neopentane

Use Classification

Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

PETROLEUM REFINING OPERATIONS BY CATALYTIC CRACKING, THERMAL CRACKING, HYDROCRACKING, AND CATALYTIC REFORMING
Prepared from tert-butyl iodide and dimethylzinc; ... from butylmagnesium iodide and dimethyl sulfate in ether; ... from amylene vapor and hydrogen in presence of an electric discharge; ... passing pentanes over aluminum chloride at 140 °C; ... from neopentylmagnesium chloride and water.

General Manufacturing Information

Propane, 2,2-dimethyl-: ACTIVE
Found in petroleum naphtha.
Industry average gasoline, EPA certification gasoline, and M-85 (85% methanol, 15% gasoline) contain neopentane at a relative amount of 0.034%, 0.073%, and 0%, respectively, of the total composition of the fuel.

Analytic Laboratory Methods

Determination in Air: Charcoal tube; CS2; Gas chromatography/Flame ionization detection; NIOSH Analytical Method (IV) #1500, Hydrocarbons.

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition such as smoking and open flames are prohibited where this chemical is used, handled, or stored. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Where this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Procedures for handling, use, and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169 as with the recommendations of the Compressed Gas Association.
Store and handle in accordance with all current regulations and standards. Subject to storage regulations: U.S. OSHA 29 CFR 1910.101. Grounding and bonding required. Keep separated from incompatible substances.

Interactions

The inducing effect of phenobarbital on the hydroxylation activity of rat liver microsomes was investigated. The time course of the hydroxylation reaction was measured separately for the various isomeric alcohols examined. The effect of aliphatic substrates on the difference spectra of microsomes from untreated control and phenobarbital induced rats was examined. The amount of cytochrome-P-450 formed was measured spectroscopically. Linearity of the yields of the alcohols examined with the microsomal protein concentrations and with time was observed up to 2 milligrams per milliliter and this concentration of microsomal protein was used in the assays. During microsomal hydroxylation the isomeric alcohols were formed by identical non linear kinetics in both pretreated and uninduced microsomes. Induction by phenobarbital caused a 4 to 5 fold increase in specific activity for all substrates: n-pentane , 2-methylbutane, 2,2-dimethylpropane , n-butane , isobutane, and methylcyclohexane. The specific activities for all substrates were in the same order of magnitude. For all aliphatic substrates phenobarbital induction increased the specific activity parallel to the shift in the oxidized cytochrome-P-450 spectrum. This was measured by the difference spectrum showing a peak at 388 nanometers and a trough at 420 nanometers after addition of the substrate to the microsomal suspension. In general, phenobarbital pretreatment produced a 4 to 5 fold increase in the substrate binding difference spectrum. The authors conclude that these aliphatic substrates are hydroxylated by the same cytochrome-P-450 species. Results are consistent with the hypothesis that cytochrome-P-450 forms a reversible enzyme/substrate complex which is reduced in the rate limiting step of the hydroxylation sequence.

Dates

Last modified: 08-15-2023

Effects of Trimethylamine- N-oxide (TMAO) on Hydrophobic and Charged Interactions

Zhaoqian Su, Gopal Ravindhran, Cristiano L Dias
PMID: 29482320   DOI: 10.1021/acs.jpcb.7b11847

Abstract

Effects of trimethylamine- N-oxide (TMAO) on hydrophobic and charge-charge interactions are investigated using molecular dynamics simulations. Recently, these interactions in model peptides and in the Trp-Cage miniprotein have been reported to be strongly affected by TMAO. Neopentane dimers and Na
Cl
are used, here, as models for hydrophobic and charge-charge interactions, respectively. Distance-dependent interactions, i.e., potential of mean force, are computed using an umbrella sampling protocol at different temperatures which allows us to determine enthalpy and entropic energies. We find that the large favorable entropic energy and the unfavorable enthalpy, which are characteristic of hydrophobic interactions, become smaller when TMAO is added to water. These changes account for a negligible effect and a stabilizing effect on the strength of hydrophobic interactions for simulations performed with Kast and Netz models of TMAO, respectively. Effects of TMAO on the enthalpy are mainly due to changes in terms of the potential energy involving solvent-solvent molecules. At the molecular level, TMAO is incorporated in the solvation shell of neopentane which may explain its effect on the enthalpy and entropic energy. Charge-charge interactions become stronger when TMAO is added to water because this osmolyte decreases the enthalpic penalty of bringing Na
and Cl
close together mainly by affecting ion-solvent interactions. TMAO is attracted to Na
, becoming part of its solvation shell, whereas it is excluded from the vicinity of Cl
. These results are more pronounced for simulation performed with the Netz model which is more hydrophobic and has a larger dipole moment compared to the Kast model of TMAO.


Finite lattice model for molecular aggregation equilibria. Boolean statistics, analytical approximations, and the macroscopic limit

Blake M Rankin, Dor Ben-Amotz, B Widom
PMID: 26234168   DOI: 10.1039/c5cp03461b

Abstract

Molecular processes, ranging from hydrophobic aggregation and protein binding to mesoscopic self-assembly, are typically driven by a delicate balance of energetic and entropic non-covalent interactions. Here, we focus on a broad class of such processes in which multiple ligands bind to a central solute molecule as a result of solute-ligand (direct) and/or ligand-ligand (cooperative) interaction energies. Previously, we described a weighted random mixing (WRM) mean-field model for such processes and compared the resulting adsorption isotherms and aggregate size distributions with exact finite lattice (FL) predictions, for lattices with up to n = 20 binding sites. Here, we compare FL predictions obtained using both Bethe-Guggenheim (BG) and WRM approximations, and find that the latter two approximations are complementary, as they are each most accurate in different aggregation regimes. Moreover, we describe a computationally efficient method for exhaustively counting nearest neighbors in FL configurations, thus making it feasible to obtain FL predictions for systems with up n = 48 binding sites, whose properties approach the thermodynamic (infinite lattice) limit. We further illustrate the applicability of our results by comparing lattice model and molecular dynamics simulation predictions pertaining to the aggregation of methane around neopentane.


The influence of trehalose on hydrophobic interactions of small nonpolar solute: A molecular dynamics simulation study

Subrata Paul, Sandip Paul
PMID: 23901994   DOI: 10.1063/1.4816521

Abstract

Molecular dynamics simulations were carried out to investigate the influences of aqueous trehalose solution on the hydrophobic interactions between neopentane molecules. In this study, we consider six different trehalose concentrations ranging from 0% to 56%. We observe that with increasing trehalose concentration the dispersion of solute neopentane takes place. The neopentane-neopentane association constant value decreases with addition of trehalose. Our preferential interaction calculations suggest that with increasing trehalose concentration neopentane interacts preferentially with water over trehalose. Site-site neopentane-trehalose rdfs indicate that trehalose molecules are expelled out from the neopentane surface. Also observed are (i) trehalose induced second shell collapse of water network (ii) decrease in average number of water-water and water-trehalose hydrogen bonds with increasing trehalose concentration. We also find that addition of trehalose decreases the translational motion of all the solution species. The decrease in diffusion coefficient value is more pronounced for trehalose. We, further, observe that the ratio of the diffusion coefficient values of water and trehalose increases with increasing trehalose concentration.


Structural Analysis Using Chiroptical Spectroscopy: Insights and Cautions

Prasad L Polavarapu
PMID: 27103344   DOI: 10.1002/chir.22601

Abstract

Chiroptical spectroscopy has evolved into a promising tool for chiral molecular structural determination in the last four decades. Determination of the absolute configurations (ACs) of bromochlorofluoromethane and [(2) H1 ,(2) H2 ,(2) H3 ]-neopentane demonstrated the enviable advantages of chiroptical spectroscopy. Furthermore, uncovering the errors in the ACs reported in the literature established a glimpse of what can be accomplished with the modern chiroptical spectroscopic methods. Despite these triumphs, it is important to exercise caution in the practice of chiroptical spectroscopic methods, because certain widely practiced approaches can lead to erroneous conclusions. Selected major accomplishments and special precautions needed for future applications are emphasized. Chirality 28:445-452, 2016. © 2016 Wiley Periodicals, Inc.


The effect of pressure on the hydration structure around hydrophobic solute: a molecular dynamics simulation study

Rahul Sarma, Sandip Paul
PMID: 22443780   DOI: 10.1063/1.3694834

Abstract

Molecular dynamics simulations are performed to study the effects of pressure on the hydrophobic interactions between neopentane molecules immersed in water. Simulations are carried out for five different pressure values ranging from 1 atm to 8000 atm. From potential of mean force calculations, we find that with enhancement of pressure, there is decrease in the well depth of contact minimum (CM) and the relative stability of solvent separated minimum over CM increases. Lower clustering of neopentane at high pressure is also observed in association constant and cluster-structure analysis. Selected site-site radial distribution functions suggest efficient packing of water molecules around neopentane molecules at elevated pressure. The orientational profile calculations of water molecules show that the orientation of water molecules in the vicinity of solute molecule is anisotropic and this distribution becomes flatter as we move away from the solute. Increasing pressure slightly changes the water distribution. Our hydrogen bond properties and dynamics calculations reveal pressure-induced formation of more and more number of water molecules with five and four hydrogen bond at the expense of breaking of two and three hydrogen bonded water molecules. We also find lowering of water-water continuous hydrogen bond lifetime on application of pressure. Implication of these results for relative dispersion of hydrophobic molecules at high pressure are discussed.


Synthesis of new bitopic tetra(pyrazolyl)-ligands with neopentane and O-xylene backbones

Andrei S Potapov, Evgenia A Nudnova, Vladimir D Ogorodnikov, Tatiana V Petrenko, Andrei I Khlebnikov
PMID: 22629200   DOI: 10.1100/2012/798271

Abstract

Several new bitopic pyrazole-containing ligands were prepared from the corresponding pyrazoles and tetrahalogen or tetratosyloxy derivatives of o-xylene and neopentane in a superbasic medium (KOH-DMSO).


Synthesis and Stereochemical Assignment of Crypto-Optically Active (2) H6 -Neopentane

Ahmad Masarwa, Dennis Gerbig, Liron Oskar, Aharon Loewenstein, Hans Peter Reisenauer, Philippe Lesot, Peter R Schreiner, Ilan Marek
PMID: 26480341   DOI: 10.1002/anie.201505349

Abstract

The determination of the absolute configuration of chiral molecules is at the heart of asymmetric synthesis. Here we probe the spectroscopic limits for chiral discrimination with NMR spectroscopy in chiral aligned media and with vibrational circular dichroism spectroscopy of the sixfold-deuterated chiral neopentane. The study of this compound presents formidable challenges since its stereogenicity is only due to small mass differences. For this purpose, we selectively prepared both enantiomers of (2) H6 -1 through a concise synthesis utilizing multifunctional intermediates. While NMR spectroscopy in chiral aligned media could be used to characterize the precursors to (2) H6 -1, the final assignment could only be accomplished with VCD spectroscopy, despite the fleetingly small dichroic properties of 1. Both enantiomers were assigned by matching the VCD spectra with those computed with density functional theory.


Three-dimensional mapping of microenvironmental control of methyl rotational barriers

William I Hembree, Jerome Baudry
PMID: 21634366   DOI: 10.1021/jp201887v

Abstract

Sterical (van der Waals-induced) rotational barriers of methyl groups are investigated theoretically, using ab initio and empirical force field calculations, for various three-dimensional microenvironmental conditions around the methyl group rotator of a model neopentane molecule. The destabilization (reducing methyl rotational barriers) or stabilization (increasing methyl rotational barriers) of the staggered conformation of the methyl rotator depends on a combination of microenvironmental contributions from (i) the number of atoms around the rotator, (ii) the distance between the rotator and the microenvironmental atoms, and (iii) the dihedral angle between the stator, rotator, and molecular environment around the rotator. These geometrical criteria combine their respective effects in a linearly additive fashion, with no apparent cooperative effects, and their combination in space around a rotator may increase, decrease, or leave the rotator's rotational barrier unmodified. This is exemplified in a geometrical analysis of the alanine dipeptide crystal where microenvironmental effects on methyl rotators' barrier of rotation fit the geometrical mapping described in the neopentane model.


[The role of electrostatic interactions in the absorption of ligands to the active sites of cholinesterases, as indicated by molecular modeling data]

D A Belinskaia, A H Juffer, N N Shestakova
PMID: 20531478   DOI: 10.1134/s106816201002007x

Abstract

The effect of electrostatic interactions on the absorption of the positively charged reversible inhibitor tetramethylammonium, its neutral structural analogue neopentane C(CH(3))(4), and the natural substrate acethylcholine to the active sites of acetylcholinesterase and butyrylcholinesterase has been studied by molecular modeling methods. It has been shown that the dominant absorption of positively charged ligands is due to the anchoring of the cationic group of the ligand in the anionic subsite of both enzymes through the interaction of the pi-cation with the benzene ring of tryptophan. The correlation between the free energy of complex formation and the catalytic activity of charged tetramethylammonium has been revealed for both enzymes. It has been shown that the effective binding of the acetylcholine molecule requires the additional activation of the enzyme.


Potential of mean force of association of large hydrophobic particles: toward the nanoscale limit

Mariusz Makowski, Cezary Czaplewski, Adam Liwo, Harold A Scheraga
PMID: 20039620   DOI: 10.1021/jp907794h

Abstract

The potentials of mean force (PMFs) were determined, in both water with the TIP3P water model and in vacuo, for systems involving formation of nonpolar dimers composed of bicyclooctane, adamantane (both an all-atom model and a sphere with the radius of 3.4 A representing adamantane), and fullerene, respectively. A series of umbrella-sampling molecular dynamics simulations with the AMBER force field were carried out for each pair under both environmental conditions. The PMFs were calculated by using the weighted histogram analysis method. The results were compared with our previously determined PMF for neopentane. The shape of the PMFs for dimers of all four nonpolar molecules is characteristic of hydrophobic interactions with contact and solvent-separated minima and desolvation maxima. The positions of all these minima and maxima change with the size of the nonpolar molecule; for larger molecules they shift toward larger distances. Comparison of the PMFs of the bicyclooctane, adamantane, and fullerene dimers in water and in vacuo shows that hydrophobic interactions in each dimer are different from that for the dimer of neopentane. Interactions in the bicyclooctane, adamantane, and fullerene dimers are stronger in vacuo than in water. These dimers cannot be treated as classical, spherical, hydrophobic objects. The solvent contribution to the PMF was also computed by subtracting the PMF determined in vacuo from that in explicit solvent. The solvent contribution to the PMFs of bicyclooctane, adamantane, and fullerene is positive, as opposed to that of neopentane. The water molecules in the first solvation sphere of both adamantane and neopentane dimers are more ordered as compared to bulk water, with their dipole moments pointing away from the surface of the dimers. The average number of hydrogen bonds per water molecule in the first hydration shell of adamantane is smaller compared to that in bulk water, but this shell is thicker for all-atom adamantane than for neopentane or a spherical model of adamantane. In the second hydration shell, the average number of hydrogen bonds is greater compared to that in bulk water only for neopentane and a spherical model of adamantane but not for the all-atom model. The strength of the hydrophobic interactions shows a linear dependence on the number of carbon atoms both in water and in vacuo. Smaller nonpolar particles interact more strongly in water than in vacuo. For larger molecules, such as bicyclooctane, adamantane and fullerene, the reversed tendency is observed.


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